molecular formula C17H30N2O2 B12633060 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester

2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester

Cat. No.: B12633060
M. Wt: 294.4 g/mol
InChI Key: CAUNCAHXVGPBDU-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester is a complex organic compound known for its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester typically involves the formation of the spirocyclic core followed by esterification. One common method includes the reaction of a suitable diamine with a cyclobutanone derivative under controlled conditions to form the spirocyclic intermediate. This intermediate is then esterified using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, the compound can block the activation of the necroptosis pathway, thereby showing therapeutic potential in treating various inflammatory diseases .

Properties

Molecular Formula

C17H30N2O2

Molecular Weight

294.4 g/mol

IUPAC Name

tert-butyl 8-cyclobutyl-2,8-diazaspiro[4.5]decane-2-carboxylate

InChI

InChI=1S/C17H30N2O2/c1-16(2,3)21-15(20)19-12-9-17(13-19)7-10-18(11-8-17)14-5-4-6-14/h14H,4-13H2,1-3H3

InChI Key

CAUNCAHXVGPBDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C3CCC3

Origin of Product

United States

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